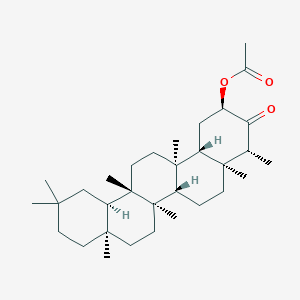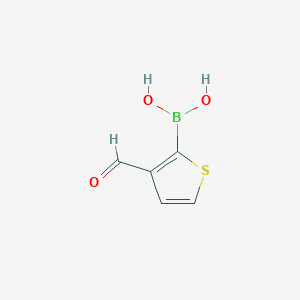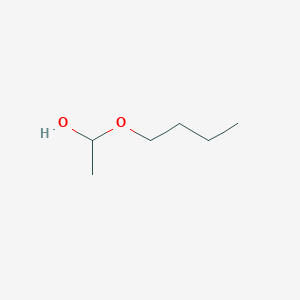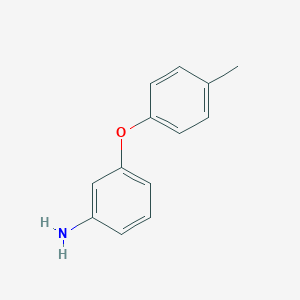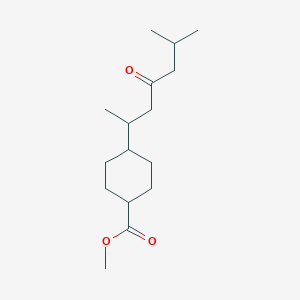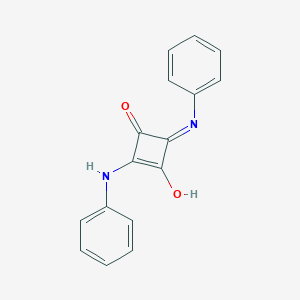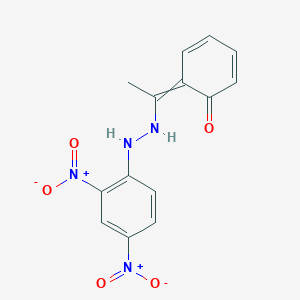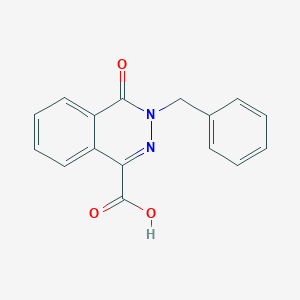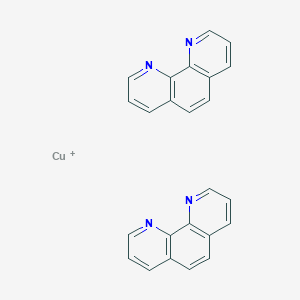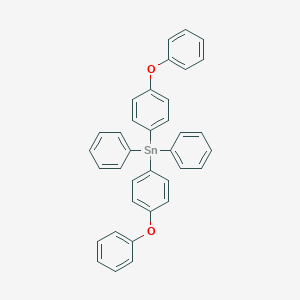
Bis(p-phenoxyphenyl)diphenyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-phenoxyphenyl)diphenyltin, commonly known as Tinopal CBS-X, is a fluorescent whitening agent that is widely used in the textile industry to enhance the brightness and whiteness of fabrics. It is a synthetic organic compound that belongs to the family of stilbene derivatives. In recent years, there has been growing interest in the scientific research application of Tinopal CBS-X due to its unique properties and potential benefits.
Wirkmechanismus
Tinopal CBS-X works by absorbing ultraviolet light and emitting blue light, which enhances the whiteness and brightness of fabrics. In biological systems, it binds to proteins and other molecules, which causes a shift in their fluorescence emission spectra. This property makes Tinopal CBS-X a useful tool for studying protein-protein interactions, protein folding, and other biological processes.
Biochemische Und Physiologische Effekte
Tinopal CBS-X has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have reported potential adverse effects, such as cytotoxicity and genotoxicity, at high concentrations. Therefore, it is important to use Tinopal CBS-X in a controlled manner and to follow appropriate safety guidelines.
Vorteile Und Einschränkungen Für Laborexperimente
Tinopal CBS-X has several advantages for use in lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to label and visualize a wide range of biological structures and molecules. It is also relatively easy to use and has a low cost compared to other fluorescent probes. However, Tinopal CBS-X has some limitations, such as its potential toxicity at high concentrations and its limited compatibility with certain biological samples.
Zukünftige Richtungen
There are several future directions for scientific research on Tinopal CBS-X. One area of interest is the development of new fluorescent probes based on Tinopal CBS-X, which could have improved sensitivity, specificity, and safety. Another area of research is the investigation of the potential therapeutic applications of Tinopal CBS-X, such as in cancer diagnosis and treatment. Finally, there is a need for further studies to understand the potential environmental impact of Tinopal CBS-X and to develop appropriate regulations for its use and disposal.
Conclusion:
In conclusion, Bis(p-phenoxyphenyl)diphenyltin, or Tinopal CBS-X, is a fluorescent whitening agent that has a wide range of scientific research applications. It is a sensitive and specific fluorescent probe that can be used to label and visualize biological structures and molecules. However, it is important to use Tinopal CBS-X in a controlled manner and to follow appropriate safety guidelines. There are also several future directions for scientific research on Tinopal CBS-X, including the development of new fluorescent probes and the investigation of potential therapeutic applications.
Synthesemethoden
Tinopal CBS-X is synthesized by the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with diphenyltin oxide. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures and pressures. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Tinopal CBS-X has been extensively studied for its potential applications in various scientific research fields. One of the major applications of Tinopal CBS-X is in fluorescence microscopy, where it is used as a fluorescent probe to label and visualize biological structures and molecules. It has also been used in flow cytometry, immunohistochemistry, and other imaging techniques.
Eigenschaften
CAS-Nummer |
17601-12-6 |
|---|---|
Produktname |
Bis(p-phenoxyphenyl)diphenyltin |
Molekularformel |
C36H28O2Sn |
Molekulargewicht |
611.3 g/mol |
IUPAC-Name |
bis(4-phenoxyphenyl)-diphenylstannane |
InChI |
InChI=1S/2C12H9O.2C6H5.Sn/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h2*1,3-10H;2*1-5H; |
InChI-Schlüssel |
WLCKHJKBWHUTKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Andere CAS-Nummern |
17601-12-6 |
Synonyme |
Bis(p-phenoxyphenyl)diphenylstannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
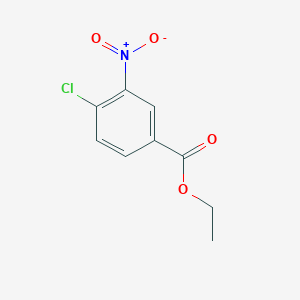
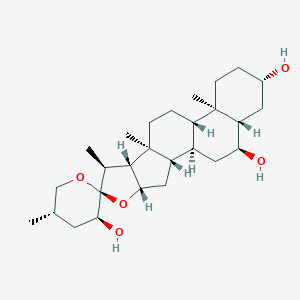
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
